Cas no 948293-21-8 (4-Amino-6-ethylquinoline)
4-Amino-6-ethylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-ethylquinolin-4-amine
- 4-AMINO-6-ETHYLQUINOLINE
- 6-ETHYL-QUINOLIN-4-YLAMINE
- AB52071
- SCHEMBL12044447
- 948293-21-8
- 4-Amino-6-ethylquinoline, AldrichCPR
- DTXSID60589043
- YMB29321
- AKOS005188699
- MFCD09787717
- DB-349146
- 4-Amino-6-ethylquinoline
-
- MDL: MFCD09787717
- Inchi: 1S/C11H12N2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13)
- InChI Key: QVBZMOLISBWGIW-UHFFFAOYSA-N
- SMILES: N1C=CC(=C2C=1C=CC(CC)=C2)N
Computed Properties
- Exact Mass: 172.10000
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91000
- LogP: 2.96060
4-Amino-6-ethylquinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
4-Amino-6-ethylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223880-1g |
6-Ethylquinolin-4-amine |
948293-21-8 | 95% | 1g |
$388 | 2021-08-04 | |
| Chemenu | CM223880-5g |
6-Ethylquinolin-4-amine |
948293-21-8 | 95% | 5g |
$1178 | 2021-08-04 | |
| Chemenu | CM223880-10g |
6-Ethylquinolin-4-amine |
948293-21-8 | 95% | 10g |
$1449 | 2021-08-04 | |
| TRC | A636948-50mg |
4-Amino-6-ethylquinoline |
948293-21-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636948-100mg |
4-Amino-6-ethylquinoline |
948293-21-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A636948-500mg |
4-Amino-6-ethylquinoline |
948293-21-8 | 500mg |
$ 275.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000154-1G |
4-Amino-6-ethylquinoline |
948293-21-8 | 1g |
¥4295.04 | 2023-11-14 | ||
| Apollo Scientific | OR307945-1g |
4-Amino-6-ethylquinoline |
948293-21-8 | 1g |
£258.00 | 2025-02-20 | ||
| abcr | AB212629-250 mg |
4-Amino-6-ethylquinoline |
948293-21-8 | 250mg |
€169.50 | 2023-05-06 | ||
| abcr | AB212629-1 g |
4-Amino-6-ethylquinoline |
948293-21-8 | 1g |
€373.50 | 2023-05-06 |
4-Amino-6-ethylquinoline Suppliers
4-Amino-6-ethylquinoline Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-Amino-6-ethylquinoline
Introduction to 4-Amino-6-ethylquinoline (CAS No. 948293-21-8)
4-Amino-6-ethylquinoline, with the CAS number 948293-21-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class, which is known for its diverse biological activities and potential therapeutic applications. The unique structure of 4-Amino-6-ethylquinoline makes it an intriguing candidate for various research and development endeavors.
The chemical structure of 4-Amino-6-ethylquinoline consists of a quinoline ring with an amino group at the 4-position and an ethyl group at the 6-position. This configuration imparts specific physicochemical properties that are crucial for its biological activities. The quinoline nucleus is a well-known scaffold in medicinal chemistry, often associated with antimalarial, anticancer, and antibacterial properties. The presence of the amino and ethyl groups further modulates these activities, making 4-Amino-6-ethylquinoline a valuable compound for targeted drug design.
Recent studies have highlighted the potential of 4-Amino-6-ethylquinoline in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry explored the antimalarial activity of several quinoline derivatives, including 4-Amino-6-ethylquinoline. The results indicated that this compound exhibited significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This finding underscores the potential of 4-Amino-6-ethylquinoline as a lead compound for developing new antimalarial drugs.
In addition to its antimalarial properties, 4-Amino-6-ethylquinoline has shown promise in cancer research. A study published in Cancer Research demonstrated that this compound possesses potent anticancer activity against various human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival. These findings suggest that 4-Amino-6-ethylquinoline could be further investigated as a potential anticancer agent.
The pharmacokinetic properties of 4-Amino-6-ethylquinoline have also been studied to assess its suitability as a drug candidate. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are important factors for drug development. Furthermore, preliminary toxicity studies have indicated that 4-Amino-6-ethylquinoline is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In the context of drug discovery and development, the synthetic accessibility of 4-Amino-6-ethylquinoline is another important consideration. The compound can be synthesized through various routes, including the reaction of 2-chloroaniline with ethyl acetoacetate followed by cyclization to form the quinoline ring. This synthetic route is efficient and scalable, making it suitable for large-scale production if needed.
Beyond its direct therapeutic applications, 4-Amino-6-ethylquinoline has also been explored as a building block for more complex molecules. Its reactive functional groups allow for further derivatization to create analogs with enhanced or modified biological activities. This flexibility makes it an attractive starting point for structure-activity relationship (SAR) studies and combinatorial chemistry approaches.
In conclusion, 4-Amino-6-ethylquinoline (CAS No. 948293-21-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its antimalarial and anticancer properties, coupled with favorable pharmacokinetic and synthetic characteristics, make it an exciting candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, the future prospects for this compound remain highly promising.
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